Synthesis of Safinamide Acid via Hydrolysis of Safinamide: A Technical Guide

Synthesis of Safinamide Acid via Hydrolysis of Safinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of safinamide acid, the primary metabolite of the anti-Parkinsonian drug safinamide, through the chemical hydrolysis of its parent compound. The document details the reaction, based on established forced degradation studies, and outlines the experimental protocols for both acidic and basic hydrolysis. Quantitative data from these studies are presented, and the known biological relevance of safinamide acid is discussed. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and metabolism.

Introduction

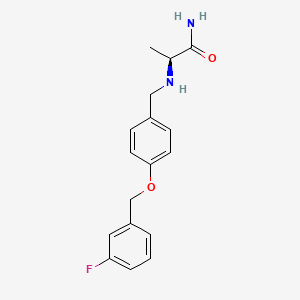

Safinamide is a multi-target drug used in the treatment of Parkinson's disease, primarily acting as a selective and reversible monoamine oxidase B (MAO-B) inhibitor.[1] In vivo, safinamide is extensively metabolized, with the principal metabolic pathway being the hydrolysis of the amide group to form safinamide acid, chemically known as (S)-2-((4-((3-fluorobenzyl)oxy)benzyl)amino)propanoic acid.[2][3] This biotransformation is primarily mediated by unidentified amidases.[3][4] Safinamide acid is the major metabolite found in both plasma and urine.[5]

The chemical synthesis of safinamide acid from safinamide can be achieved through hydrolysis under acidic or basic conditions.[2][6] This process is often studied in the context of forced degradation of safinamide to identify and characterize potential impurities and degradation products.[7] This guide provides a detailed account of the synthetic procedures derived from these analytical studies, offering a foundational methodology for the laboratory-scale preparation of safinamide acid for research and as a reference standard.

Chemical Reaction and Mechanism

The hydrolysis of safinamide to safinamide acid involves the cleavage of the amide bond, resulting in a carboxylic acid and ammonia. This reaction can be catalyzed by either an acid or a base.

Chemical Structures:

| Compound | Structure |

| Safinamide |

|

| Safinamide Acid |

|

Experimental Protocols

The following protocols are based on forced degradation studies and may require optimization for preparative-scale synthesis.

Acid-Catalyzed Hydrolysis

This protocol is adapted from analytical degradation studies of safinamide.

Materials:

-

Safinamide

-

1 N Hydrochloric Acid (HCl) in Ethanol

-

Ethanol

-

Sodium Hydroxide (NaOH) solution (for neutralization)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add safinamide (e.g., 100 mg).

-

Add a solution of 1 N HCl in ethanol (e.g., 25 mL).

-

Heat the mixture to reflux at 90°C for 6 hours.

-

Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the solution with a suitable base (e.g., 2 N NaOH) to a pH of approximately 7.

-

The crude safinamide acid can be purified by extraction with a suitable organic solvent, such as hot ethanol.

-

Evaporate the solvent to obtain the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Base-Catalyzed Hydrolysis

This protocol is an alternative method for the hydrolysis of safinamide.

Materials:

-

Safinamide

-

0.1 N Sodium Hydroxide (NaOH)

-

Round-bottom flask with reflux condenser

-

Water bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve safinamide (e.g., 10 mg) in 0.1 N NaOH (e.g., 30 mL).

-

Heat the mixture in a water bath at 60°C for 4 hours, under reflux.

-

Monitor the reaction progress by TLC or HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with a suitable acid (e.g., 0.1 N HCl) to precipitate the safinamide acid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum.

Quantitative Data

The following table summarizes the quantitative data from a forced degradation study of safinamide under acidic conditions. It is important to note that this data reflects the extent of degradation of the starting material rather than the isolated yield of safinamide acid.

| Stress Condition | Time (hours) | Assay of Safinamide (%) | Degraded Products (%) | Mass Balance (%) |

| 0.1 M HCl | 24 | 96.64 | 3.36 | 100.0 |

Data adapted from an analytical study and may not represent preparative yields.

Characterization of Safinamide Acid

The identity and purity of the synthesized safinamide acid should be confirmed using standard analytical techniques.

-

Thin-Layer Chromatography (TLC): To monitor the reaction and assess the purity of the product. One study reported an Rf of 0.85 for the acid degradation product, compared to 0.65 for the intact drug.[8]

-

Infrared (IR) Spectroscopy: To identify the functional groups. The IR spectrum of safinamide acid would show the disappearance of the N-H stretching and C=O amide bands of safinamide and the appearance of a broad O-H stretch and a C=O stretch characteristic of a carboxylic acid.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C17H18FNO3, MW: 303.33).[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information.

Biological Significance and Signaling

Safinamide acid is the main metabolite of safinamide and is considered to be pharmacologically inactive.[10] Its primary known biological interaction is with the organic anion transporter 3 (OAT3), though the clinical relevance of this binding is thought to be minimal.[4][11]

The metabolic pathway of safinamide primarily involves its hydrolysis to safinamide acid.

Visualizations

Chemical Reaction Workflow

Caption: Workflow for the synthesis of safinamide acid via acidic and basic hydrolysis.

Safinamide Metabolism Pathway

Caption: Metabolic pathway of safinamide to safinamide acid and its subsequent interaction.

Conclusion

The synthesis of safinamide acid from safinamide via hydrolysis provides a valuable method for obtaining this key metabolite for research and analytical purposes. While detailed preparative procedures are not widely published, the protocols derived from forced degradation studies offer a solid foundation for laboratory-scale synthesis. Further optimization of reaction conditions, workup, and purification may be necessary to achieve high yields and purity for specific applications. The provided information consolidates the current understanding of safinamide acid synthesis and its biological context, serving as a useful resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy (S)-2-((4-((3-Fluorobenzyl)oxy)benzyl)amino)propanoic acid | 1160513-60-9 [smolecule.com]

- 3. Safinamide | C17H19FN2O2 | CID 131682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition and metabolism of safinamide, a novel drug for Parkinson's disease, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability-indicating spectrophotometric quantification of safinamide in the presence of its possible degradation product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. canbipharm.com [canbipharm.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]